
1,2-Dihydroisoquinoline
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Overview
Description
1,2-Dihydroisoquinoline is a partially hydrogenated isoquinoline derivative characterized by a bicyclic structure with one double bond retained in the heterocyclic ring. This scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds and natural products. For example, this compound derivatives exhibit antiviral activity (e.g., nitro-substituted derivatives as HIV-1 integrase inhibitors) , anticancer properties (e.g., cribrostatin 4) , and applications in drug delivery systems (e.g., N-carboxymethyl derivatives for brain-targeted transport) . Its synthesis often involves multicomponent reactions, palladium-catalyzed cyclizations, or gold-catalyzed [4+2] cycloadditions , enabling diverse substitution patterns critical for tuning biological activity.
Scientific Research Applications
Biological Activities
1,2-Dihydroisoquinoline exhibits a range of biological properties:
- Antiviral Activity : Recent studies have shown that certain derivatives act as potent inhibitors of HIV-1 integrase. Compounds such as 6c demonstrated significant viral inhibition and were effective against RAL-resistant mutants . Their mechanism involves chelation with Mg²⁺ ions, stabilizing the enzyme-inhibitor complex.
- Cytotoxicity : Compounds like cribrostatin 4 and acetoneberberine IK-2 have shown cytotoxic effects against human cancer cells, indicating potential in cancer therapy .
- Effects on Muscle Contractility : The compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline was found to modulate calcium currents in smooth muscle tissues, affecting contractility through interactions with muscarinic acetylcholine receptors and serotonin receptors .
Case Studies
Several case studies highlight the applications of this compound:
Chemical Reactions Analysis
Three-Component Reaction with Organocatalysis and Lewis Acids
A Lewis acid (AgOTf) and organocatalyst-cocatalyzed MCR enables the synthesis of 1,2-dihydroisoquinolines from 2-(1-alkynyl)benzaldehydes , amines , and ketones/indoles (Scheme 1) . This method achieves yields of 72–96% under optimized conditions .
Key Features:
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Substrate Scope :
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Diversification : Halogenated products undergo Suzuki-Miyaura and Sonogashira cross-couplings for further functionalization .
Table 1: Representative Yields for Three-Component Reactions
Entry | Amine | Pronucleophile | Yield (%) |
---|---|---|---|
1 | p-MeOC₆H₄NH₂ | CHCl₃ | 91 |
2 | PhCH₂NH₂ | CHCl₃ | 72 |
3 | t-BuNH₂ | CHCl₃ | 96 |
4 | CH₂=CHCH₂NH₂ | CHCl₃ | 89 |
Catalyst-Free Three-Component Reactions
Under catalyst-free conditions, ortho-alkynylbenzaldehydes , primary amines , and CHCl₃ react in CH₂Cl₂ with molecular sieves (MS4A) to form 1,2-dihydroisoquinolines .
Mechanism Highlights:
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Imine formation between aldehyde and amine.
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Nucleophilic attack by the alkyne, generating a zwitterionic intermediate.
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Proton abstraction from CHCl₃, yielding Cl₃C⁻ for final cyclization .
Table 2: Reaction Optimization with Varying Amines
Entry | Amine | Time (days) | Yield (%) |
---|---|---|---|
1 | n-BuNH₂ | 0.3 | 77 |
2 | p-CF₃C₆H₄NH₂ | 6 | 76 |
3 | t-BuNH₂ | 0.5 | 96 |
Four-Component Reaction via Huisgen Intermediates
A Huisgen 1,4-dipolar intermediate forms from isoquinoline , electron-deficient acetylene , H₂O , and diketene , leading to 1,2-dihydroisoquinoline derivatives (e.g., 2 ) or pyrroloisoquinoline 7 when using dibenzoylacetylene (Scheme 2) .
Notable Outcomes:
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Reaction proceeds via a dipolar cycloaddition mechanism.
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Pyrroloisoquinoline 7 is formed in a one-pot process, showcasing scaffold diversification .
Post-Synthetic Modifications
Halogenated 1,2-dihydroisoquinolines undergo Pd-catalyzed cross-couplings:
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 1,2-dihydroisoquinoline and related compounds:
Key Research Findings and Trends
Structure-Activity Relationships (SAR): Substitution at C-7 with nitro groups enhances HIV-1 inhibition, while methyl or halogen groups improve anticancer activity . Carboxylate or cyanomethyl groups at C-4 increase solubility and target binding affinity .
Synthetic Advancements: Gold-catalyzed [4+2] cycloadditions between ynamides and imines provide atom-economical routes to 1,2-dihydroisoquinolines . Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings, enabling library diversification .
Emerging Applications: 1-Cyanomethyl-2-phenyl-1,2-dihydroisoquinoline shows promise in kinase inhibition due to its ability to chelate ATP-binding sites . Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is being explored for antimicrobial activity against multidrug-resistant pathogens .
Properties
CAS No. |
64973-79-1 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,2-dihydroisoquinoline |
InChI |
InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2 |
InChI Key |
IOEPOEDBBPRAEI-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=CN1 |
Canonical SMILES |
C1C2=CC=CC=C2C=CN1 |
Synonyms |
1,2-dihydroisoquinoline dihydroisoquinoline G 1617 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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